REACTION_SMILES
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[Br:16][c:17]1[c:18]([CH3:27])[cH:19][c:20]([S:23](=[O:24])(=[O:25])[Cl:26])[cH:21][cH:22]1.[CH2:10]1[CH2:11][O:12][CH2:13][CH2:14][NH:15]1.[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[CH2:10]1[CH2:11][O:12][CH2:13][CH2:14][N:15]1[S:23]([c:20]1[cH:19][c:18]([CH3:27])[c:17]([Br:16])[cH:22][cH:21]1)(=[O:24])=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(S(=O)(=O)Cl)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1cc(S(=O)(=O)N2CCOCC2)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |